Methyl 3-ethoxy-4-ethynylbenzoate
Description
Methyl 3-ethoxy-4-ethynylbenzoate is a substituted benzoate ester characterized by an ethoxy group at the 3-position and an ethynyl (acetylene) group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
methyl 3-ethoxy-4-ethynylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-4-9-6-7-10(12(13)14-3)8-11(9)15-5-2/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURFMXZLRCAPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-4-ethynylbenzoate can be synthesized through several methods. One common approach involves the ethynylation of methyl 3-ethoxybenzoate. This reaction typically requires a palladium catalyst and a suitable base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling of the ethynyl group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-4-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzoates.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-ethoxy-4-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which methyl 3-ethoxy-4-ethynylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites, while the ethoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares Methyl 3-ethoxy-4-ethynylbenzoate with structurally related benzoate esters, focusing on substituent positions, functional groups, and reported properties:
Key Observations:
- Substituent Effects: Ethynyl groups (as in the target compound) introduce sp-hybridized carbon, enabling alkyne-specific reactions (e.g., Sonogashira coupling), whereas hydroxy or formyl groups (in analogs) favor hydrogen bonding or nucleophilic additions .
- Positional Isomerism : The corrected structure of Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate underscores how substituent positions alter molecular packing and bioavailability, a critical factor for drug design.
- Safety Profiles : Methyl 3-hydroxy-4-methylbenzoate’s safety data highlight the necessity of handling protocols for benzoate derivatives, particularly regarding respiratory protection .
Research Findings and Reactivity Trends
Spectroscopic Differentiation
- NMR/FTIR Signatures : The ethynyl group’s characteristic IR absorption (~2100 cm⁻¹ for C≡C stretch) and deshielded proton signals in ¹H NMR distinguish it from esters with alkyl or aromatic substituents (e.g., methyl palmitate in ).
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